3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(4-fluorophenoxy)ethyl]propanamide
Description
Structure and Computed Properties The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(4-fluorophenoxy)ethyl]propanamide features a propanamide backbone linked to two key moieties:
- A 3,5-dimethyl-1,2-oxazol-4-yl group, a heterocyclic aromatic ring with electron-withdrawing and steric properties.
- A 4-fluorophenoxy ethyl group, introducing lipophilicity and metabolic stability via fluorination.
Key computed properties (derived from analogous structures in ):
- Hydrogen Bond Donor (HBD): 1
- Hydrogen Bond Acceptor (HBA): 8
- Rotatable Bonds: 6
- Topological Polar Surface Area (TPSA): 104 Ų
- XLogP3: 1.2 (moderate lipophilicity)
These properties suggest balanced solubility and membrane permeability, making it a candidate for central nervous system (CNS) or enzymatic targets .
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(4-fluorophenoxy)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O3/c1-11-15(12(2)22-19-11)7-8-16(20)18-9-10-21-14-5-3-13(17)4-6-14/h3-6H,7-10H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSUXQBXQNBXOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCCOC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(4-fluorophenoxy)ethyl]propanamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as alkenyl imidates, under specific conditions.
Introduction of the Fluorophenoxyethyl Group: This step involves the reaction of the oxazole derivative with a fluorophenoxyethyl halide in the presence of a base to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(4-fluorophenoxy)ethyl]propanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Structural Composition
This compound features:
- Oxazole Ring : Known for its biological activity.
- Fluorophenoxy Group : Enhances pharmacological properties.
- Propanamide Backbone : Contributes to stability and bioavailability.
Molecular Formula
The molecular formula of the compound is , with a molecular weight of approximately 273.33 g/mol.
Medicinal Chemistry
-
Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties. The oxazole and fluorophenoxy groups may enhance its interaction with microbial targets.
Compound Activity Type Mechanism This compound Antimicrobial Inhibits bacterial cell wall synthesis Related compounds Anticancer Induces apoptosis in cancer cells - Anticancer Potential : The compound has shown promise in inducing apoptosis in various cancer cell lines, making it a candidate for further investigation in cancer therapies.
Synthesis Techniques
The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(4-fluorophenoxy)ethyl]propanamide typically involves:
- Formation of the Oxazole Ring : Utilizing available starting materials through cyclization reactions.
- Coupling Reactions : Finalizing the structure through amide bond formation under optimized conditions to achieve high yields.
Industrial Production
In an industrial context, the production may involve:
- Large-scale reactions with continuous monitoring.
- Use of automated systems for quality control.
Research has focused on the biological activity of this compound, particularly its:
- Mechanism of Action : Investigations into how it interacts with specific molecular targets are ongoing. It may modulate enzyme activities or receptor functions, leading to various biological effects.
- Structure-Activity Relationship (SAR) : Understanding how modifications to the structure affect biological activity is crucial for optimizing the compound's efficacy.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(4-fluorophenoxy)ethyl]propanamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Key Compounds for Comparison
Structural Motifs and Target Selectivity
Role of the 3,5-Dimethyloxazole Moiety
The 3,5-dimethyl-1,2-oxazol-4-yl group is a recurring motif in enzyme inhibitors:
- In SIRT2-29c , this group facilitates binding to the SIRT2 active site via hydrophobic interactions and π-stacking, as evidenced by its 2.06 Å crystal structure resolution .
- In the p300/CBP inhibitor , the oxazole enhances selectivity for histone acetyltransferases by mimicking acetylated lysine residues .
Comparison with Target Compound: The target’s oxazole may similarly engage in hydrophobic interactions, though its 4-fluorophenoxy ethyl chain could sterically hinder binding to narrower active sites (e.g., SIRTs) compared to SIRT2-29c’s compact structure.
Fluorinated Aromatic Groups
- The 4-fluorophenoxy group in the target compound improves metabolic stability compared to non-fluorinated analogues (e.g., SIRT2-6 in , which lacks fluorination).
- In contrast, the APOL1 inhibitor () uses a 5,7-difluoroindole system for enhanced π-π stacking with APOL1’s hydrophobic pockets .
Propanamide Linker
The propanamide chain in the target compound provides flexibility and hydrogen-bonding capacity (HBD:1, HBA:8). This contrasts with:
- The APOL1 inhibitor’s rigid pyrrolidinone ring (HBD:2), which restricts conformational freedom but strengthens target binding.
- SIRT2-29c’s methylamino linker, which optimizes binding kinetics by reducing rotatable bonds .
Pharmacokinetic and Physicochemical Profiles
Table 2: Property Comparison
| Property | Target Compound | APOL1 Inhibitor | p300/CBP Inhibitor | SIRT2-29c |
|---|---|---|---|---|
| Molecular Weight | ~350 g/mol* | ~450 g/mol | ~600 g/mol | ~500 g/mol |
| XLogP3 | 1.2 | ~2.5* | ~3.8* | ~2.5* |
| TPSA (Ų) | 104 | ~120 | ~90 | ~95 |
| Rotatable Bonds | 6 | 8 | 12 | 7 |
Notes:
- The target’s lower molecular weight and XLogP3 suggest superior bioavailability compared to bulkier analogues like the p300/CBP inhibitor.
- Higher TPSA in the APOL1 inhibitor correlates with reduced blood-brain barrier penetration, whereas the target’s TPSA (104 Ų) aligns with CNS drug-like properties .
Research Findings and Implications
Oxazole as a Versatile Scaffold: The 3,5-dimethyloxazole group is critical for diverse targets, from SIRTs to histone acetyltransferases. Its electron-deficient nature enables interactions with catalytic lysines or hydrophobic pockets .
Fluorination Strategies: Fluorinated aromatic groups enhance metabolic stability but may reduce solubility. The target’s 4-fluorophenoxy group balances these effects better than the APOL1 inhibitor’s difluoroindole .
Linker Optimization: Flexible linkers (e.g., propanamide) improve binding entropy but may require structural rigidification (e.g., SIRT2-29c’s methylamino group) for higher potency .
Biological Activity
3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[2-(4-fluorophenoxy)ethyl]propanamide is a synthetic compound that exhibits significant biological activity. Its structure includes an oxazole ring and a fluorophenoxy group, which contribute to its pharmacological properties. This article reviews the biological activities of this compound, including its potential applications in medicinal chemistry, and summarizes relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(4-fluorophenoxy)ethyl]propanamide is , with a molecular weight of approximately 288.36 g/mol. The compound features distinct functional groups that enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H20N2O2 |
| Molecular Weight | 288.36 g/mol |
| IUPAC Name | 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(4-fluorophenoxy)ethyl]propanamide |
| InChI Key | XXXXXX |
Anticancer Activity
Research indicates that compounds with oxazole rings often demonstrate anticancer properties. The presence of the oxazole moiety in this compound suggests potential cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar oxazole derivatives exhibit IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis or function, similar to other compounds in its class .
Enzyme Inhibition
As part of its biological activity profile, this compound may act as an enzyme inhibitor. Specifically, it has been hypothesized to interact with key enzymes involved in cancer metabolism or microbial resistance mechanisms. For instance, structural analogs have shown selective inhibition against carbonic anhydrases (CAs), which are implicated in tumor progression and metastasis .
Cytotoxicity Studies
In a recent study evaluating the cytotoxic effects of various oxazole derivatives, 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(4-fluorophenoxy)ethyl]propanamide was tested against several cancer cell lines. The results indicated promising cytotoxicity with IC50 values comparable to established anticancer agents like doxorubicin .
Mechanistic Insights
Molecular docking studies have provided insights into the binding interactions of this compound with target proteins. It was found to form hydrogen bonds and hydrophobic interactions with critical residues in enzyme active sites, which could explain its inhibitory effects observed in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

